

Oxychlorosene Sodium: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxychlorosene sodium

Cat. No.: B12689818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychlorosene sodium, a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid, is a topical antiseptic agent with broad-spectrum antimicrobial activity.^[1] Its efficacy is primarily attributed to the release of hypochlorous acid (HOCl) upon dissolution in aqueous media.^{[1][2]} Understanding the stability and degradation pathways of **oxychlorosene sodium** is critical for ensuring its quality, safety, and therapeutic effectiveness. This technical guide provides an in-depth analysis of the factors influencing its stability and the chemical transformations it undergoes upon degradation.

Physicochemical Properties

A summary of the key physicochemical properties of **oxychlorosene sodium** is presented in Table 1.

Table 1: Physicochemical Properties of **Oxychlorosene Sodium**

Property	Value	Source
Molecular Formula	$C_{20}H_{34}ClNaO_4S$	[3]
Molecular Weight	429.0 g/mol	[1][3]
Appearance	Amorphous white powder with a faint chlorine odor	[4]
Solubility	Soluble in water	[1]
pH of Solution	6.4 - 6.8	United Guardian, Inc.

Stability Profile

The stability of **oxychlorosene sodium** is intrinsically linked to the stability of its active component, hypochlorous acid, which is known to be susceptible to various environmental factors.

Stability of Reconstituted Solutions

Quantitative data on the stability of reconstituted **oxychlorosene sodium** solutions (marketed as Clorpactin WCS-90) is provided by the manufacturer.

Table 2: Stability of Reconstituted **Oxychlorosene Sodium** Solutions

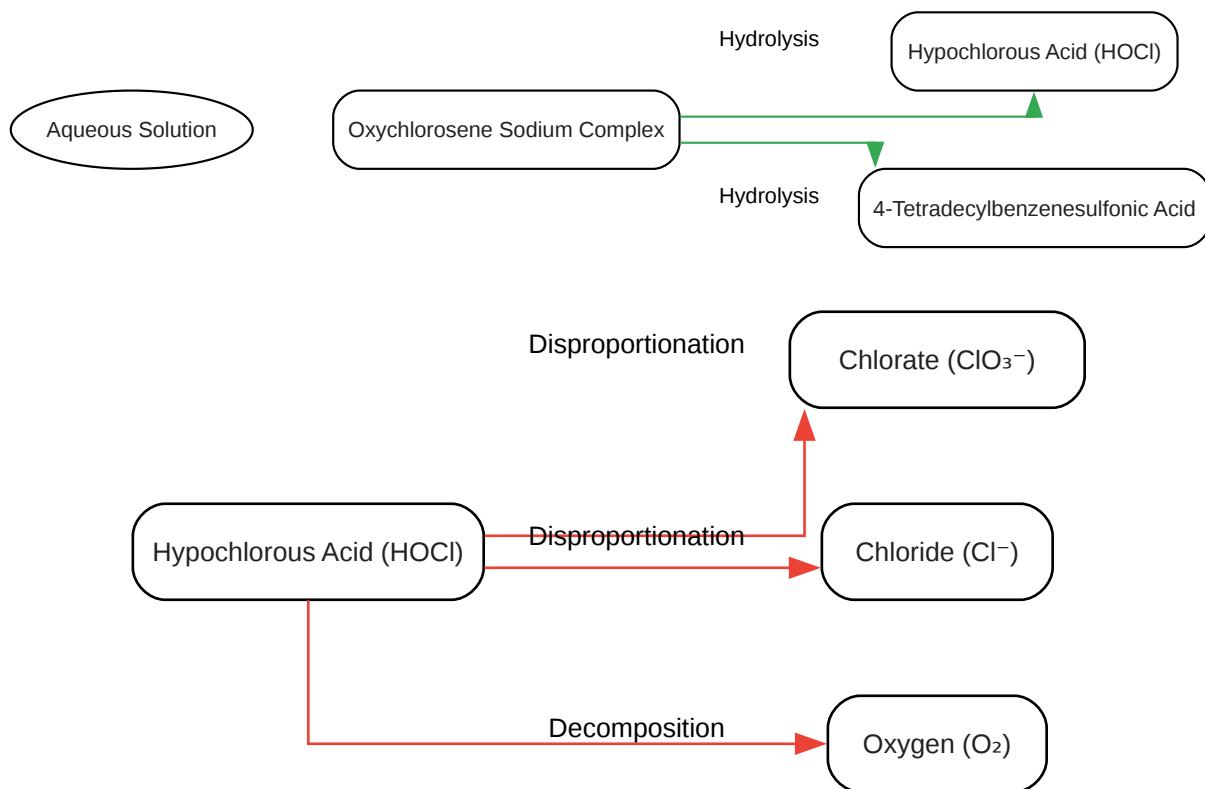
Storage Condition	Duration of Stability	Source
Refrigerated (2-8°C)	Up to 14 days	United Guardian, Inc.
Room Temperature (20-25°C)	Up to 7 days	United Guardian, Inc.

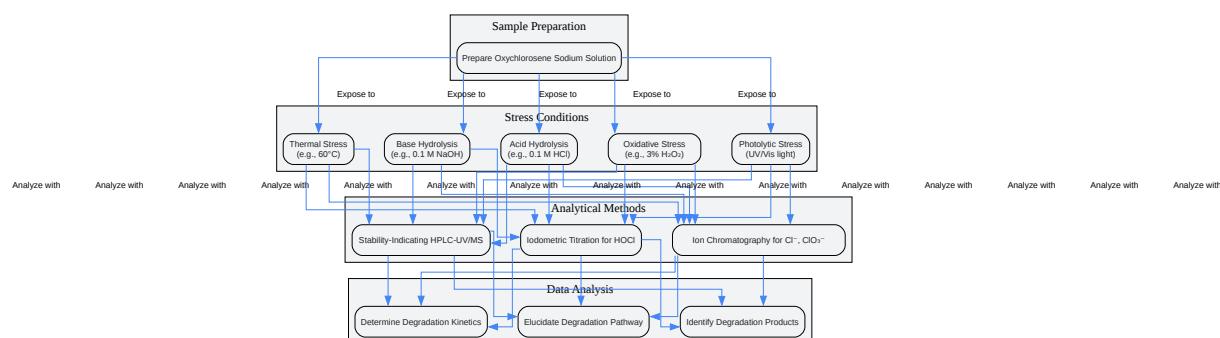
Factors Influencing Stability

Several factors can influence the degradation of **oxychlorosene sodium**, primarily by affecting the stability of the released hypochlorous acid.

- pH: Hypochlorous acid is most stable in a slightly acidic to neutral pH range (pH 5-7). The pH of reconstituted **oxychlorosene sodium** solutions is maintained between 6.4 and 6.8, which

is within the optimal stability range for HOCl.


- Temperature: Elevated temperatures accelerate the decomposition of hypochlorous acid. Therefore, reconstituted solutions are more stable when refrigerated.
- Light: Exposure to ultraviolet (UV) light can induce the degradation of hypochlorous acid. Solutions should be protected from light to maintain their potency.
- Presence of Organic Matter and Metal Ions: Contact with organic compounds and certain metal ions can lead to the rapid consumption of hypochlorous acid through oxidation-reduction reactions.


Degradation Pathways

The primary degradation pathway of **oxychlorosene sodium** in an aqueous solution is its hydrolysis to release hypochlorous acid and 4-tetradecylbenzenesulfonic acid. Further degradation can occur for both of these components.

Hydrolysis of Oxychlorosene Sodium

The initial step in the degradation of **oxychlorosene sodium** is the dissociation of the complex in water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clorpactin® WCS-90 [dailymed.nlm.nih.gov]
- 2. FAQ – United Guardian, Inc. [u-g.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. ndclist.com [ndclist.com]
- To cite this document: BenchChem. [Oxychlorosene Sodium: A Technical Guide to Stability and Degradation Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12689818#oxychlorosene-sodium-stability-and-degradation-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com